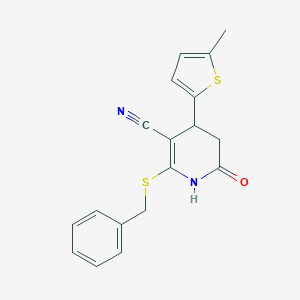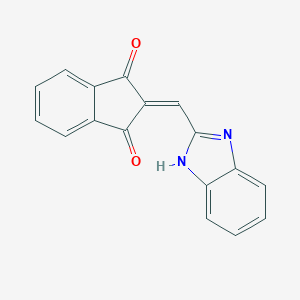
2-(Benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is an important chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTOT and is a derivative of pyridine. The synthesis of BTOT is a complex process that requires specific conditions and reagents.
作用機序
The mechanism of action of BTOT is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell proliferation and survival. BTOT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BTOT has been shown to exhibit cytotoxic effects on cancer cells, but it does not affect normal cells. It has also been reported to modulate the immune system by increasing the production of cytokines and chemokines. Additionally, BTOT has been shown to inhibit the growth of bacteria and viruses.
実験室実験の利点と制限
One of the advantages of using BTOT in lab experiments is its high potency against cancer cells. However, one of the limitations is its complex synthesis method, which requires specific reagents and conditions. Additionally, BTOT has poor solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for the research and development of BTOT. One area of interest is the synthesis of analogs of BTOT with improved properties such as solubility and potency. Additionally, the development of targeted drug delivery systems using BTOT could improve its efficacy and reduce its toxicity. Finally, the investigation of the mechanism of action of BTOT could lead to the discovery of new targets for cancer therapy.
合成法
The synthesis of BTOT involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the reaction of 2-mercaptobenzyl chloride with 2-amino-5-methylthiophene to form 2-(benzylsulfanyl)-4-(5-methyl-2-thienyl)-1,3-thiazole. This intermediate is then reacted with ethyl cyanoacetate to form 2-(benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. The final product is obtained after purification using column chromatography.
科学的研究の応用
BTOT has potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, BTOT has been shown to exhibit promising anticancer activity against various cancer cell lines. It has also been reported to possess antimicrobial and antiviral properties. Additionally, BTOT has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
製品名 |
2-(Benzylsulfanyl)-4-(5-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile |
|---|---|
分子式 |
C18H16N2OS2 |
分子量 |
340.5 g/mol |
IUPAC名 |
6-benzylsulfanyl-4-(5-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H16N2OS2/c1-12-7-8-16(23-12)14-9-17(21)20-18(15(14)10-19)22-11-13-5-3-2-4-6-13/h2-8,14H,9,11H2,1H3,(H,20,21) |
InChIキー |
YXDPOZKIQXDEJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(S1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)

![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)


![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)


![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)